molecular formula C11H11N3O3 B14792512 3-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxypropanimidamide

3-(1,3-Dioxoisoindolin-2-yl)-N'-hydroxypropanimidamide

Cat. No.: B14792512
M. Wt: 233.22 g/mol
InChI Key: UDGDNUMCCIOCKP-UHFFFAOYSA-N
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Description

3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Another approach involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent .

Industrial Production Methods

Industrial production methods for this compound often employ transition-metal-catalyzed reactions and organocatalytic methods. These techniques offer robust and efficient pathways for the construction of complex heterocyclic structures .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the isoindoline nucleus and carbonyl groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include aldehydes, aniline, and N-hydroxyphthalimide esters. These reactions are often facilitated by photocatalysts under visible-light irradiation .

Major Products Formed

The major products formed from these reactions include oxime esters, which are useful scaffolds in many organic chemistry transformations .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit HIV-1 integrase by interacting with active site magnesium . Additionally, it exhibits NO-dependent mechanisms, contributing to its vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxoisoindolin-2-yl)-N’-hydroxypropanimidamide stands out due to its unique combination of an isoindoline nucleus and carbonyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-hydroxypropanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c12-9(13-17)5-6-14-10(15)7-3-1-2-4-8(7)11(14)16/h1-4,17H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGDNUMCCIOCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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